Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate typically involves the reaction of tert-butyl 4,4-dimethylpiperidine-1-carboxylate with an amine source under controlled conditions. One common method involves the use of tert-butyl 4,4-dimethylpiperidine-1-carboxylate and ammonia in the presence of a suitable catalyst . The reaction is carried out at elevated temperatures, typically around 100-150°C, to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as chromatography, is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as ether or tetrahydrofuran.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine or pyridine.
Major Products Formed
Oxidation: Corresponding N-oxides or hydroxylated derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs targeting the central nervous system.
Material Science: Employed in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Utilized in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: Used in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with biological targets such as enzymes or receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(aminomethyl)-4,4-dimethylpiperidine-1-carboxylate: Similar structure with an additional aminomethyl group.
Tert-butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate: Contains a pyridine ring instead of the dimethyl groups.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Features a phenyl group with an aminomethyl substituent .
Uniqueness
Tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
IUPAC Name |
tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-12(4,5)9(13)8-14/h9H,6-8,13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIXELZFBGBCAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1N)C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1498964-85-4 |
Source
|
Record name | tert-butyl 3-amino-4,4-dimethylpiperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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